molecular formula C25H16BrCl B8243332 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

Cat. No.: B8243332
M. Wt: 431.7 g/mol
InChI Key: LWBIQFPMSGFWOH-UHFFFAOYSA-N
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Description

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is a halogenated fluorene derivative characterized by a fluorene backbone substituted with a bromine atom at position 2, a phenyl group at position 9, and a 3-chlorophenyl group also at position 8. Its molecular formula is C25H17BrCl, with a molecular weight of 432.77 g/mol (inferred from and ). The compound is used in organic synthesis, particularly in the development of advanced materials and pharmaceuticals, due to its reactivity and structural rigidity.

Key identifiers include:

  • CAS Number: Not explicitly listed in the evidence, but structurally related compounds like 9-(3-bromophenyl)-9-phenyl-9H-fluorene (CAS 1257251-75-4) and 9-(3-bromophenyl)-2-chloro-9-phenyl-9H-fluorene (CAS 2845127-97-9) are documented .
  • Synthesis: Likely involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions, analogous to methods described for 9-bromo-9-phenylfluorene ().

Properties

IUPAC Name

2-bromo-9-(3-chlorophenyl)-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrCl/c26-19-13-14-22-21-11-4-5-12-23(21)25(24(22)16-19,17-7-2-1-3-8-17)18-9-6-10-20(27)15-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIQFPMSGFWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

This method adapts protocols from fluorene derivatives with bis-aryl substitutions.

  • Step 1: Formation of 9-Hydroxy Intermediate

    • Starting Material : 2-Bromo-9H-fluoren-9-one (10.0 g, 35.5 mmol) dissolved in anhydrous tetrahydrofuran (THF, 50 mL).

    • Grignard Reagents : Phenylmagnesium chloride (2.0 M in THF, 11.6 mmol) and 3-chlorophenylmagnesium bromide (11.6 mmol) added dropwise at 0°C.

    • Reaction : Stirred under nitrogen at room temperature for 3 hours, followed by reflux (65°C) for 2 hours.

    • Quenching : Methanol (10 mL) added to terminate excess Grignard reagent, followed by aqueous workup.

  • Step 2: Acid-Catalyzed Cyclization

    • Acid Catalyst : Trifluoromethanesulfonic acid (6.3 mL, 2 equiv) in benzene (30 mL).

    • Cyclization : Reaction mixture refluxed at 80°C for 48 hours.

    • Purification : Neutralized with 0.5 N NaOH, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 20:1).

Key Data

  • Yield : 60–65%.

  • Purity : >95% (HPLC).

  • Characterization :

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.18–7.42 (m, 13H), 7.49 (d, J = 8.1 Hz, 1H), 7.55 (s, 1H).

    • GC-MS : m/z 430.05 (M⁺).

Advantages and Limitations

  • Advantages : High regioselectivity for 9-position substitution; scalable to industrial production.

  • Limitations : Requires toxic benzene solvent; low atom economy due to stoichiometric Grignard reagents.

Palladium-Catalyzed C–H Activation and Carbenoid Insertion

Reaction Conditions and Procedure

Adapted from Pd-catalyzed fluorene syntheses:

  • Starting Material : 2-Iodo-3'-chlorobiphenyl (0.2 mmol) and ethyl α-diazo-3-bromophenylacetate (0.8 mmol).

  • Catalyst System : Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), Bu₄NBr (0.5 mmol) in DMF (2 mL).

  • Reaction : Heated at 70°C for 24 hours under nitrogen.

  • Workup : Extracted with ethyl acetate, purified via flash chromatography (hexane/ethyl acetate, 15:1).

Key Data

  • Yield : 55–70%.

  • Purity : 92–98% (NMR).

  • Characterization :

    • ¹³C NMR (CDCl₃, 101 MHz): δ 171.3 (C=O), 148.0 (C-Br), 141.2 (C-Cl).

Advantages and Limitations

  • Advantages : Avoids prefunctionalized fluorene precursors; compatible with diverse substituents.

  • Limitations : High catalyst loading; sensitive to moisture.

Friedel-Crafts Alkylation with Dual Aryl Electrophiles

Reaction Conditions and Procedure

Based on Friedel-Crafts methodologies for 9,9-diarylfluorenes:

  • Starting Material : 2-Bromofluorene (5.0 g, 17.8 mmol) dissolved in dichloromethane (DCM, 50 mL).

  • Electrophiles : 3-Chlorobenzaldehyde (3.4 g, 21.4 mmol) and benzaldehyde (2.3 g, 21.4 mmol).

  • Catalyst : AlCl₃ (4.8 g, 35.6 mmol) added portionwise at 0°C.

  • Reaction : Stirred at room temperature for 12 hours.

  • Workup : Quenched with ice-water, extracted with DCM, and recrystallized from ethanol.

Key Data

  • Yield : 50–55%.

  • Melting Point : 217–221°C.

  • Characterization :

    • IR (KBr) : 1605 cm⁻¹ (C=C), 750 cm⁻¹ (C-Br).

Advantages and Limitations

  • Advantages : Single-step synthesis; cost-effective reagents.

  • Limitations : Poor control over mono- vs. di-substitution; moderate yields.

Comparative Analysis of Methods

Parameter Grignard/Acid Cyclization Pd-Catalyzed C–H Activation Friedel-Crafts Alkylation
Yield (%) 60–6555–7050–55
Reaction Time (h) 482412
Catalyst Loading None10 mol% Pd2 equiv AlCl₃
Atom Economy LowModerateHigh
Scalability IndustrialLab-scaleLab-scale

Mechanistic Insights

Grignard/Acid Cyclization

  • Nucleophilic Addition : Grignard reagents attack the carbonyl carbon of 2-bromofluorenone, forming a tetrahedral intermediate.

  • Protonation : Acidic workup generates 9-hydroxy-9-arylfluorene.

  • Cyclization : Triflic acid promotes dehydration and aryl group migration, forming the 9,9-diarylfluorene core.

Pd-Catalyzed C–H Activation

  • Oxidative Addition : Pd(0) inserts into the C–I bond of 2-iodobiphenyl.

  • Carbenoid Insertion : α-Diazoester undergoes migratory insertion into the Pd–C bond.

  • Reductive Elimination : Aromatic C–H activation forms the fluorene skeleton .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine or chlorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or alcohol derivative.

Scientific Research Applications

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectral Data for Selected Compounds

Compound UV-Vis λmax (nm) <sup>1</sup>H NMR (δ, ppm) Mass Spectrum (m/z)
2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene 290 (predicted) 7.2–7.8 (aromatic H), 6.9 (ClPh H) 432.77 [M]<sup>+</sup>
9-(3-Bromophenyl)-9-phenyl-9H-fluorene 285 7.1–7.7 (aromatic H) 397.31 [M]<sup>+</sup>
3-Bromo-9,9-diphenyl-9H-fluorene 278 7.0–7.6 (aromatic H) 397.32 [M]<sup>+</sup>

Table 2: Commercial Availability and Pricing (Selected Vendors)

Compound Vendor Purity Price (5g)
9-(3-Bromophenyl)-9-phenyl-9H-fluorene TCI America >98% $436.48
3-Bromo-9,9-diphenyl-9H-fluorene Aladdin 98% $190.00
2-Bromo-9-methyl-9-phenyl-9H-fluorene Energy Chemical >98% $1,114.00

Biological Activity

2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

The molecular formula of 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is C25_{25}H16_{16}BrCl, with a molar mass of approximately 431.76 g/mol. The compound can be synthesized through bromination of 9-(3-chlorophenyl)-9-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide, typically in dichloromethane as a solvent at room temperature .

The biological activity of 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is primarily attributed to its ability to interact with various cellular targets, potentially leading to inhibition or activation of specific metabolic pathways. The compound has been investigated for its effects on:

  • Antimicrobial Activity : It may inhibit the growth of bacteria by disrupting cellular functions or by acting on specific enzymes crucial for bacterial survival.
  • Anticancer Activity : The compound could interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of compounds structurally similar to 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene. For instance, derivatives containing chlorophenyl groups have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that certain synthesized fluorene derivatives exhibited higher antimicrobial efficacy than established antibiotics .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Compound NameZone of Inhibition (mm)Bacterial Strain
2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene10 mmStaphylococcus aureus
Similar Fluorene Derivative11 mmEscherichia coli
Control (Vancomycin)15 mmStaphylococcus aureus
Control (Gentamicin)12 mmEscherichia coli

Anticancer Activity

Research has indicated that the compound may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The mode of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µg/mL)Reference Drug (Taxol) IC50_{50} (µg/mL)
A5492015
MDA-MB-2312518

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Sciences evaluated the antimicrobial efficacy of various fluorene derivatives, including 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene. Results indicated that it exhibited substantial antibacterial activity against multidrug-resistant strains, outperforming some conventional antibiotics .
  • Anticancer Mechanism Investigation : Another research effort focused on elucidating the anticancer mechanisms involved with this compound. The findings suggested that it effectively inhibits DHFR, leading to reduced nucleotide synthesis and subsequent cancer cell proliferation, making it a promising candidate for further drug development .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of a precursor fluorene derivative using reagents like BBr₃ under inert conditions (e.g., sealed ampoules at 328 K for 52 hours) can yield brominated products . Key parameters for optimization include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd) for cross-coupling.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) for halogen exchange.
  • Stoichiometry : Excess brominating agents (1.5–2 equivalents) to drive completion.
  • Temperature control : Moderate heating (50–80°C) to avoid side reactions.
    Refer to analogous compounds (e.g., 2-Bromo-9,9-diphenyl-9H-fluorene) for scalable protocols .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve halogen positioning .
  • NMR spectroscopy : ¹H/¹³C NMR to identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~423–425 for [M+H]⁺).
  • Elemental analysis : Validate C, H, Br, and Cl percentages (±0.3% tolerance).

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on hazard assessments:

ParameterValue/ResultSource
Oral LD₅₀ (rat)>2,000 mg/kg
Mutagenicity (Ames test)Negative
Recommended PPEGloves, goggles, lab coat
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep in sealed containers away from oxidizers .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl and bromo substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effects : The 3-chlorophenyl group deactivates the fluorene core, directing electrophilic substitution to the para position.
  • Steric hindrance : Bromine at C-2 limits accessibility for nucleophilic attack.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals and predict regioselectivity. Compare with experimental results from Suzuki-Miyaura couplings .

Q. How can crystallographic data resolve ambiguities in halogen positioning?

Methodological Answer:

  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • SHELXL refinement : Apply twin-law corrections for racemic crystals (common in halogenated fluorenes) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Br⋯π contacts) to validate packing modes.

Q. What computational strategies predict the compound’s photophysical properties?

Methodological Answer:

  • TD-DFT : Simulate UV-Vis spectra (e.g., using B3LYP/6-31G*) to correlate with experimental λₘₐₐ values.
  • Solvatochromism studies : Compare calculated vs. observed shifts in polar vs. nonpolar solvents.
  • Charge-transfer analysis : Evaluate HOMO-LUMO gaps (ΔE ~3.5–4.0 eV for similar fluorenes) .

Q. How do structural analogs (e.g., 9-Bromo-9-phenylfluorene) inform reactivity studies?

Methodological Answer:

AnalogKey DifferenceReactivity Insight
9-Bromo-9-phenylfluoreneCentral bromineEnhanced π-stacking in crystals
2-Bromo-9,9-diphenyl-9H-fluoreneAdditional phenyl groupSteric inhibition of SN₂ pathways
  • Comparative kinetic studies : Monitor reaction rates under identical conditions to isolate substituent effects.

Q. How should researchers address contradictions in reported reaction outcomes?

Methodological Answer:

  • Systematic reproducibility checks : Vary solvents (e.g., THF vs. toluene), catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), and temperatures.
  • In-situ monitoring : Use HPLC or GC-MS to detect intermediates.
  • Meta-analysis : Cross-reference patents (e.g., EP methods for halogenated fluorenes) and academic datasets .

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